2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry
Preparation Methods
The synthesis of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group. The final step involves the sulfonation of the benzene ring with methoxy and dimethyl substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be compared with other similar compounds, such as:
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide
These compounds share similar structural features but differ in their substituents and specific applications, highlighting the uniqueness of this compound.
Biological Activity
2-Methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Overview
The compound belongs to the class of aromatic sulfonamides and features a sulfonamide functional group attached to a benzene ring. Its unique molecular structure allows for diverse interactions with biological targets, which is crucial for its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it can modulate enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Interaction : It may bind to receptors that regulate physiological responses, potentially influencing signaling pathways related to cell growth and apoptosis.
Biological Activity Data
Research indicates that this compound exhibits promising biological activities. Below are summarized findings from various studies:
Study | Biological Activity | IC50 Value | Notes |
---|---|---|---|
Study 1 | Cytotoxicity against GBM cells | 10 µM | Induced ~40% growth inhibition in U87 cells |
Study 2 | Inhibition of TrkA receptor | N/A | Strong correlation with anti-cancer effects |
Study 3 | Enzyme inhibition (specific target not disclosed) | N/A | Potential for modulating metabolic pathways |
Case Studies
- Cytotoxicity in Glioblastoma : A study demonstrated that the compound induced significant cell death in glioblastoma (GBM) cells compared to non-cancerous cells. The cytotoxicity was assessed using trypan blue exclusion assays, revealing a dose-dependent response where higher concentrations led to increased cell death in malignant cells while sparing normal tissues .
- Inhibition of Receptor Tyrosine Kinases : Another investigation focused on the compound's ability to inhibit tropomyosin receptor kinase A (TrkA), which is implicated in cancer progression. The results indicated that derivatives similar to this compound could effectively inhibit TrkA activity and reduce cell proliferation in cancer models .
- Enzymatic Activity Modulation : Preliminary findings suggest that the compound may inhibit specific enzymes involved in the RNA capping process of viruses such as SARS-CoV-2. This inhibition could potentially disrupt viral replication mechanisms .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that:
- Absorption : The compound demonstrates favorable solubility characteristics.
- Distribution : Its lipophilic nature suggests good tissue penetration.
- Metabolism : Initial studies indicate potential metabolic pathways that could influence its efficacy and safety profiles.
- Excretion : Further research is needed to elucidate the excretion routes and half-life of the compound.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-14(2)22(25)24-10-6-7-17-13-18(8-9-19(17)24)23-29(26,27)21-12-16(4)15(3)11-20(21)28-5/h8-9,11-14,23H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYIECKYAZJBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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